Adenosine 5'-diphosphate is classified as a nucleotide, which is a fundamental building block of nucleic acids. It is produced in cells primarily through the hydrolysis of adenosine 5'-triphosphate, a more energy-rich molecule. In addition to its role as an energy carrier, adenosine 5'-diphosphate serves as a substrate for various enzymes involved in metabolic pathways, such as adenosine diphosphate-glucose pyrophosphorylase, which catalyzes the formation of adenosine 5'-diphosphate-glucose from glucose 1-phosphate and adenosine 5'-triphosphate .
The synthesis of adenosine 5'-diphosphate can be achieved through several methods:
Adenosine 5'-diphosphate has a molecular formula of C10H15N5O10P2. Its structure features:
The molecular structure can be represented as follows:
Adenosine 5'-diphosphate participates in several critical biochemical reactions:
The mechanism of action for adenosine 5'-diphosphate primarily involves its role as an energy currency within cells. Upon hydrolysis, it releases energy that drives various cellular processes. The binding of adenosine 5'-diphosphate to specific receptors or enzymes can also trigger signaling cascades that regulate metabolic pathways.
Adenosine 5'-diphosphate exhibits several distinctive physical and chemical properties:
These properties make it an essential molecule for cellular metabolism and signaling.
Adenosine 5'-diphosphate has numerous scientific applications:
Adenosine 5'-diphosphate (ADP) is a purine nucleotide with the molecular formula C₁₀H₁₅N₅O₁₀P₂ and a molar mass of 427.20 g/mol [1] [4]. Its structure comprises three key components: (1) the purine base adenine attached via a β-N9-glycosidic bond to (2) the C1' carbon of ribose, and (3) a diphosphate group esterified to the C5' hydroxyl group of the ribose ring [4]. The ribose moiety adopts a furanose conformation with chiral centers at C1', C2', C3', and C4', conferring stereospecificity essential for enzyme recognition [5] [7]. The diphosphate group (P₂O₇⁴⁻) consists of two phosphate units connected by a phosphoanhydride bond, which exhibits high-energy character crucial for metabolic energy transfer [4].
The adenosine phosphate series demonstrates progressive energetic differences directly related to phosphate group number and bond types:
Table 1: Comparative Properties of Adenosine Phosphates
Property | Adenosine 5'-monophosphate (AMP) | Adenosine 5'-diphosphate (ADP) | Adenosine 5'-triphosphate (ATP) |
---|---|---|---|
Phosphate Groups | 1 | 2 | 3 |
High-Energy Bonds | 0 (phosphoester) | 1 (phosphoanhydride) | 2 (phosphoanhydrides) |
Hydrolysis Energy Release | ~14 kJ/mol | ~30.5 kJ/mol | ~30.5 kJ/mol per bond |
Deprotonation Behavior | Forms monoanion | Forms dianion (preferential α,β-phosphate deprotonation) | Forms dianion/trianion |
The phosphoanhydride bonds in Adenosine 5'-diphosphate release approximately 30.5 kJ/mol (7.3 kcal/mol) upon hydrolysis—significantly higher than AMP's phosphoester bond (~14 kJ/mol) [4]. This energy differential enables Adenosine 5'-diphosphate to function as an intermediate energy carrier between Adenosine 5'-triphosphate (high-energy reservoir) and Adenosine 5'-monophosphate (low-energy product) in cellular energy cycles [4] [8]. The pyrophosphate moiety in Adenosine 5'-diphosphate exhibits greater charge delocalization than Adenosine 5'-monophosphate, facilitating electrophilic attack during kinase-mediated phosphorylation reactions [2].
Gas-phase studies of doubly deprotonated Adenosine 5'-diphosphate ([ADP-2H]²⁻) using infrared multiple photon dissociation (IR-MPD) spectroscopy reveal distinct vibrational fingerprints in the X-H stretch region (X = C, N, O) [2] [8]. Key bands include:
Photoelectron spectroscopy at 4.66 and 6.42 eV photon energies measured an adiabatic detachment energy of 1.35 eV for [ADP-2H]²⁻, significantly lower than Adenosine 5'-triphosphate's 3.35 eV [8]. This difference reflects Adenosine 5'-triphosphate's greater charge stabilization capacity via its additional phosphate group. Time-dependent density functional theory simulations confirm photodetachment originates primarily from lone pair orbitals on phosphate oxygen atoms [8].
Table 2: Spectroscopic Signatures of Adenosine 5'-diphosphate Dianions
Technique | Key Spectral Regions | Adenosine 5'-diphosphate-Specific Findings |
---|---|---|
IR-MPD | 900-1200 cm⁻¹ (P-O stretches) | Distinct α-phosphate vibrations at 1100 cm⁻¹ |
3000-3600 cm⁻¹ (X-H stretches) | Ribose O-H broadening at 3300 cm⁻¹ | |
Photoelectron Spectroscopy | 1-4 eV binding energy range | Adiabatic detachment: 1.35 eV; Coulomb barrier: ~2.2 eV |
Isotope-Labeled IR | Spectral shifts in D₂O | Confirms deprotonation sites at phosphate groups |
In doubly deprotonated states ([ADP-2H]²⁻), the preferred deprotonation sites are the two acidic protons of the diphosphate moiety, generating a dianionic species with significant intramolecular Coulomb repulsion [2] [8]. This repulsion creates a characteristic Coulomb barrier estimated at ~2.2 eV—higher than Adenosine 5'-triphosphate's ~1.9 eV barrier due to shorter phosphate group separation in Adenosine 5'-diphosphate [8]. The repulsive forces influence molecular conformation by favoring extended phosphate chain geometries that maximize anion-anion separation [8]. Comparative studies show the α-phosphate (adjacent to ribose) and β-phosphate exhibit preferential deprotonation over the ribose hydroxyl groups, as confirmed through deuterium exchange experiments and B3LYP/TZVPP density functional theory calculations [8]. The dianion's stability is thus governed by a balance between charge localization on electronegative oxygen atoms and conformational strain induced by Coulombic forces.
Adenosine 5'-diphosphate exhibits high water solubility (85-117 mg/mL, equivalent to 198-234 mM at 25°C), attributed to its ionic phosphate groups and hydrophilic ribose components [3] [5] [6]. The sodium salt form (Adenosine 5'-diphosphate sodium salt) enhances stability through cation-anion interactions, with recommended storage at -20°C to prevent hydrolytic degradation [3] [9]. In solution, Adenosine 5'-diphosphate undergoes pH-dependent speciation:
Ionic interactions with divalent cations (Mg²⁺, Ca²⁺) are biologically significant, forming complexes like MgADP that serve as substrates for kinases and ATP synthases [4] [9]. The chelation of Mg²+ partially neutralizes phosphate charge repulsion, stabilizing conformations favorable for enzymatic binding. Hydrolytic stability decreases with temperature due to phosphoanhydride bond lability, requiring pH-buffered conditions for long-term storage [3] [5].
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